Estradiol Valerate EP Impurity H
CAS No.: 1421283-56-8
Cat. No.: VC0137922
Molecular Formula: C28H40O4
Molecular Weight: 440.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421283-56-8 |
|---|---|
| Molecular Formula | C28H40O4 |
| Molecular Weight | 440.6 g/mol |
| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-2-pentanoyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
| Standard InChI | InChI=1S/C28H40O4/c1-4-6-8-24(29)22-17-21-18(16-25(22)30)10-11-20-19(21)14-15-28(3)23(20)12-13-26(28)32-27(31)9-7-5-2/h16-17,19-20,23,26,30H,4-15H2,1-3H3/t19-,20+,23-,26-,28-/m0/s1 |
| Standard InChI Key | RHEHQVRHZNOVQO-JGUUJACASA-N |
| Isomeric SMILES | CCCCC(=O)C1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCCC)C)O |
| SMILES | CCCCC(=O)C1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4OC(=O)CCCC)C)O |
| Canonical SMILES | CCCCC(=O)C1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4OC(=O)CCCC)C)O |
Introduction
Chemical Identity and Properties
Estradiol Valerate EP Impurity H (CAS 1421283-56-8) is chemically known as 3-hydroxy-2-pentanoylestra-1,3,5(10)-trien-17β-yl pentanoate according to European Pharmacopoeia nomenclature . It is also referred to as 2-Valeryl-17β-estradiol 17-Valerate in scientific literature . This compound is classified as a specific impurity associated with Estradiol Valerate, a synthetic estrogen widely used in hormone replacement therapy and other medical applications.
Physical and Chemical Characteristics
The key physicochemical properties of Estradiol Valerate EP Impurity H are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1421283-56-8 |
| Molecular Formula | C28H40O4 |
| Molecular Weight | 440.61 g/mol |
| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-2-pentanoyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
| Standard InChI | InChI=1S/C28H40O4/c1-4-6-8-24(29)22-17-21-18(16-25(22)30)10-11-20-19(21)14-15-28(3)23(20)12-13-26(28)32-27(31)9-7-5-2/h16-17,19-20,23,26,30H,4-15H2,1-3H3 |
| Standard InChIKey | RHEHQVRHZNOVQO-JGUUJACASA-N |
The compound features a steroidal backbone characteristic of estradiol derivatives, with specific modifications including pentanoate ester groups .
Structural Characteristics and Relation to Parent Compound
Estradiol Valerate EP Impurity H represents a structural variant of Estradiol Valerate (C23H32O3), which is a synthetic estrogen used in hormone replacement therapy . The impurity differs from the parent compound by having an additional pentanoyl group at the 2-position of the estradiol structure, while maintaining the pentanoate ester at the 17-position .
Structural Comparison with Parent Compound
The structural relationship between Estradiol Valerate and its EP Impurity H involves modification at the aromatic A-ring of the steroid nucleus. While Estradiol Valerate has an unsubstituted A-ring except for the 3-hydroxyl group, Impurity H contains an additional pentanoyl substituent at position 2 . This structural modification significantly alters the compound's chromatographic behavior and physical properties, allowing for its identification and quantification in analytical procedures .
Significance in Pharmaceutical Quality Control
Estradiol Valerate EP Impurity H plays a crucial role in pharmaceutical quality control processes for medications containing Estradiol Valerate. As a specific impurity identified by regulatory authorities, its presence must be monitored and limited in pharmaceutical formulations.
Regulatory Importance
The European Pharmacopoeia establishes specific limits for Estradiol Valerate EP Impurity H in pharmaceutical preparations. This regulatory framework ensures that medications containing Estradiol Valerate meet stringent quality and safety standards . The monitoring of this impurity is part of the broader International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines that govern pharmaceutical impurities.
Analytical Methods for Detection and Quantification
Several analytical techniques have been developed and validated for the detection and quantification of Estradiol Valerate EP Impurity H in pharmaceutical preparations.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for quantifying this impurity. The European Pharmacopoeia specifies a validated reversed-phase HPLC method for the determination of related substances in Estradiol Valerate .
A typical chromatographic system for analysis includes:
-
A liquid chromatograph equipped with a 280-nm detector
-
Appropriate mobile phase composition to achieve separation of the impurity from the parent compound
Method Validation Parameters
Validated analytical methods for Estradiol Valerate EP Impurity H determination typically address the following parameters:
| Parameter | Typical Specification |
|---|---|
| Specificity | Clear separation from other impurities and active ingredient |
| Linearity | R² > 0.99 across the working range |
| Accuracy | Recovery typically 98-102% |
| Precision | RSD < 2% |
| Detection Limit | Typically 0.05% of the main component |
| Quantitation Limit | Typically 0.15% of the main component |
These validation parameters ensure that the analytical method provides reliable and reproducible results for quality control purposes .
Comparison with Other Estradiol Valerate Impurities
The European Pharmacopoeia identifies several impurities associated with Estradiol Valerate, each designated by alphabetical identifiers (A through J) . Estradiol Valerate EP Impurity H represents one component of this impurity profile.
Comparative Overview of Selected Estradiol Valerate Impurities
| Impurity | Chemical Identity | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Impurity A | Estradiol | C18H24O2 | 272.3 |
| Impurity B | 17α-Estradiol 17-valerate | C23H32O3 | 356.5 |
| Impurity C | Estratriene derivative | C23H30O3 | 354.4 |
| Impurity D | Unknown structure | C24H34O3 | 370.5 |
| Impurity E | Unknown structure | C28H40O4 | 440.6 |
| Impurity H (subject) | 2-Valeryl-17β-estradiol 17-Valerate | C28H40O4 | 440.6 |
This comparison highlights the structural diversity among impurities that may be present in Estradiol Valerate pharmaceutical products .
Synthetic Origin and Formation Pathways
Estradiol Valerate EP Impurity H can originate through several pathways during the synthesis, processing, or storage of Estradiol Valerate.
Regulatory Guidelines and Specifications
Regulatory bodies establish specific guidelines for controlling Estradiol Valerate EP Impurity H in pharmaceutical products.
European Pharmacopoeia Requirements
The European Pharmacopoeia monograph for Estradiol Valerate sets specifications for impurities, including Impurity H. These specifications typically include:
-
Identification tests that can detect the presence of specific impurities
-
Quantitative limits, usually expressed as percentage relative to the main component
ICH Guidelines Application
The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A and Q3B, provide frameworks for establishing acceptance criteria for impurities in new drug substances and products. For Estradiol Valerate EP Impurity H, these guidelines inform:
-
Reporting thresholds (typically 0.05%)
-
Identification thresholds (typically 0.10%)
-
Qualification thresholds (typically 0.15%)
These regulatory specifications ensure that pharmaceutical manufacturers maintain consistent quality control of their products.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume